molecular formula C20H19Cl2N5O3 B2659805 Ethyl 3-{4-[5-chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl]piperazino}-2-cyanoacrylate CAS No. 477867-38-2

Ethyl 3-{4-[5-chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl]piperazino}-2-cyanoacrylate

Cat. No. B2659805
CAS RN: 477867-38-2
M. Wt: 448.3
InChI Key: NRXACBYSKAFXEV-YPKPFQOOSA-N
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Description

Ethyl 3-{4-[5-chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl]piperazino}-2-cyanoacrylate is a useful research compound. Its molecular formula is C20H19Cl2N5O3 and its molecular weight is 448.3. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-{4-[5-chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl]piperazino}-2-cyanoacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-{4-[5-chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl]piperazino}-2-cyanoacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformations

One of the primary applications of Ethyl 3-{4-[5-chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl]piperazino}-2-cyanoacrylate and related compounds is in the synthesis of polyfunctional pyrazolyl substituted and pyrazolofused pyridines. These compounds undergo conjugate and direct additions, leading to the formation of novel pyrazolyl-substituted monocyclic pyridines, benzothiazole and benzimidazole-fused pyridines, and pyrazolo[5,4-b]pyridines in one-pot reactions, highlighting its utility in creating complex heterocyclic structures (Latif, Rady, & Döupp, 2003).

Antibacterial Activity

Unexpected transformations of related compounds have shown the production of various heterocycles, some of which exhibit weak antibacterial activity. This implies potential pharmacological applications where such derivatives can be explored for antimicrobial properties (Anusevičius et al., 2014).

Antioxidant Activity

The evaluation of antioxidant activity in derivatives of related chemical structures has revealed promising results. For instance, the investigation of unsaturated ring-fused 1,3-heterocycles showed good antioxidant properties, suggesting that derivatives of Ethyl 3-{4-[5-chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl]piperazino}-2-cyanoacrylate could also be explored for their antioxidant potential (Firpo et al., 2019).

Structural and Mechanistic Insights

The synthesis of Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, involving ethyl imidate hydrochlorides, highlights the structural versatility and reactivity of related compounds. Such studies provide insights into the mechanistic aspects of reactions involving ethyl cyanoacrylates and their utility in synthesizing novel heterocyclic compounds (Bekircan & Bektaş, 2008).

properties

IUPAC Name

ethyl (Z)-3-[4-[5-chloro-1-(3-chlorophenyl)-6-oxopyridazin-4-yl]piperazin-1-yl]-2-cyanoprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N5O3/c1-2-30-20(29)14(11-23)13-25-6-8-26(9-7-25)17-12-24-27(19(28)18(17)22)16-5-3-4-15(21)10-16/h3-5,10,12-13H,2,6-9H2,1H3/b14-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXACBYSKAFXEV-YPKPFQOOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC(=CC=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\N1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC(=CC=C3)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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